

Introduction: The Imperative of Stereochemical Purity in Ramipril

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Compound of Interest

Compound Name:	<i>ent-Ramipril</i>
CAS No.:	1246253-05-3
Cat. No.:	B589870

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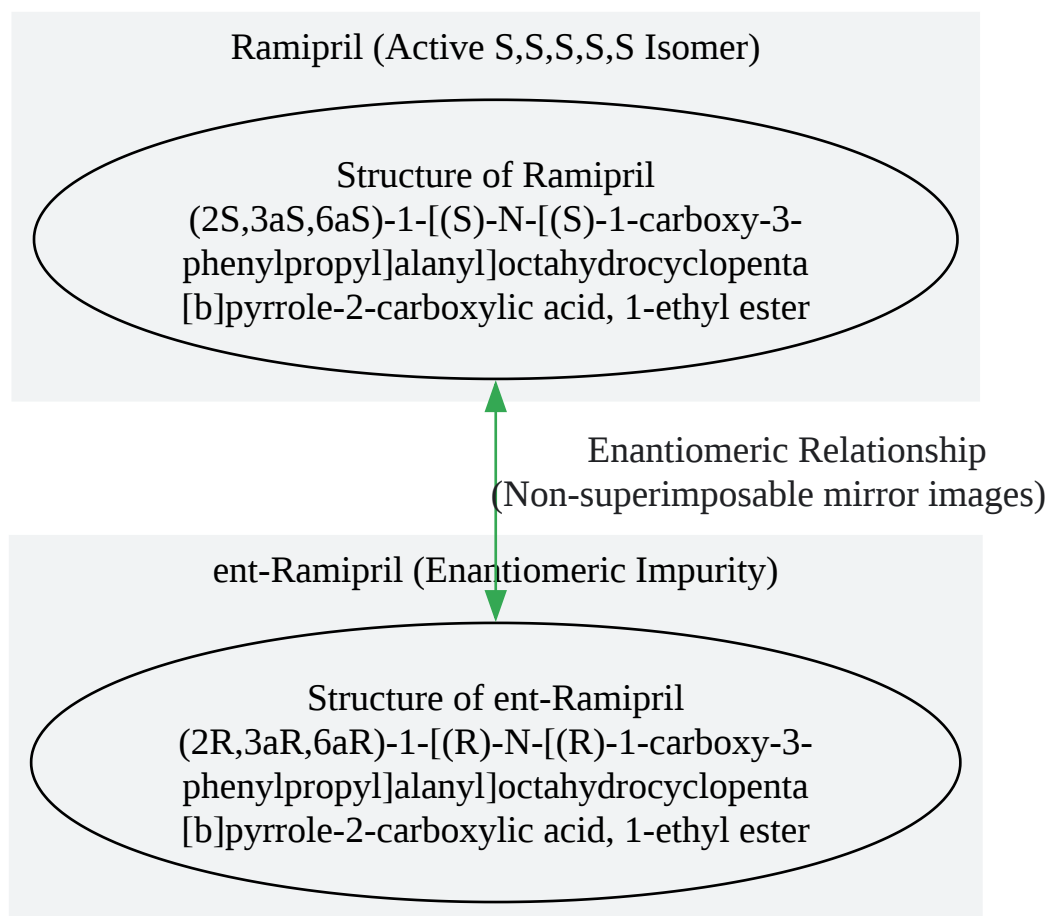
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1][2] It functions as a prodrug, undergoing hepatic cleavage of its ester group to form its active metabolite, ramiprilat, which exerts the therapeutic effect by inhibiting ACE and thus reducing the production of angiotensin II.[1][3] The molecular structure of ramipril possesses five stereocenters, leading to the possibility of 32 stereoisomers. The pharmacologically active and approved form is the (2S,3aS,6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester, commonly referred to as the S,S,S,S,S-isomer.[4]

Its enantiomer, the mirror-image molecule with an R,R,R,R,R configuration, is known as **ent-Ramipril**. While stereochemically identical in terms of connectivity, its different three-dimensional arrangement can lead to significantly different pharmacological and toxicological profiles. In pharmaceutical manufacturing, the synthesis of ramipril can inadvertently produce small quantities of undesired stereoisomers, including **ent-Ramipril**. [1] Regulatory bodies worldwide mandate the strict control of such impurities to ensure the safety, efficacy, and quality of the final drug product.[1][5]

This technical guide provides a comprehensive framework for the use of **ent-Ramipril** as a pharmaceutical reference standard. It is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights into the characterization, quantification, and handling of this critical enantiomeric impurity.

Physicochemical Characterization and Stereochemical Distinction

The fundamental difference between Ramipril and **ent-Ramipril** lies in their absolute configuration at all five chiral centers. This seemingly subtle variation is profound, dictating how each molecule interacts with chiral environments, such as biological receptors and chiral chromatographic stationary phases.



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A well-characterized **ent-Ramipril** reference standard is indispensable for validating analytical methods capable of distinguishing between these two molecules.

Table 1: Comparative Physicochemical Properties

Property	Ramipril	ent-Ramipril (RRRRR-isomer)	Reference
CAS Number	87333-19-5	104195-90-6	[6]
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅	C ₂₃ H ₃₂ N ₂ O ₅	[6]
Molecular Weight	416.51 g/mol	416.51 g/mol	[6]
Stereochemistry	S,S,S,S,S	R,R,R,R,R	[4][7]
Appearance	White to off-white crystalline powder	Assumed to be a white to off-white solid	
Optical Rotation	Specific positive rotation	Specific negative rotation of equal magnitude	

Regulatory Framework and the Significance of Enantiomeric Control

The control of impurities is a cornerstone of pharmaceutical quality. The International Council for Harmonisation (ICH) provides guidelines that are globally recognized.[8] For enantiomeric impurities, where a specific limit is not defined, the general impurity thresholds apply. According to ICH Q3A/B guidelines, for a maximum daily dose of Ramipril (typically up to 10 mg), any impurity above the identification threshold of 0.10% must be identified, and any impurity above the qualification threshold of 0.15% must have its safety profile established.[9]

The causality for this stringent control is clear: the inactive or less active enantiomer offers no therapeutic benefit and can potentially contribute to side effects or unforeseen toxicity.

Therefore, an accurate and precise analytical method, validated using a qualified **ent-Ramipril** reference standard, is not merely a quality control check; it is a critical component of patient safety.

Analytical Methodology: Chiral HPLC for Enantiomeric Purity

The primary technique for separating and quantifying enantiomers is Chiral High-Performance Liquid Chromatography (HPLC). The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

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Experimental Protocol: Chiral HPLC Method

This protocol is a representative method synthesized from established practices for the chiral separation of Ramipril.[7] Method development and validation are essential for implementation in a specific laboratory environment.

Objective: To separate and quantify **ent-Ramipril** in a Ramipril drug substance or product.

Instrumentation:

- A validated HPLC system with a UV detector (e.g., Waters Alliance 2690 with a 996 PDA detector).[7]
- Data acquisition and processing software (e.g., Waters Millennium).[7]

Chromatographic Conditions:

Table 2: Typical Chiral HPLC Method Parameters

Parameter	Condition	Rationale & Causality
Column	Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based CSP	The chiral selectors immobilized on this stationary phase provide the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) to resolve the enantiomers.
Mobile Phase	n-Hexane: 2-Propanol (IPA) (90:10 v/v) with additives	A normal-phase system is often preferred for polysaccharide-based CSPs. The ratio of alkane to alcohol is critical for optimizing resolution and retention time.
Additives	0.2% Trifluoroacetic Acid (TFA) & 0.1% Diethylamine (DEA)	TFA acts as an ion-pairing agent to sharpen peaks for the acidic Ramipril molecule. DEA is a basic modifier used to reduce peak tailing by masking active sites on the silica support.
Flow Rate	0.5 mL/min	A lower flow rate often enhances resolution by allowing more time for interactions with the CSP.
Column Temp.	50°C	Elevated temperature can improve peak shape and reduce viscosity, but must be optimized as it can also decrease resolution.
Detection	UV at 220 nm	Provides good sensitivity for the Ramipril molecule.

Injection Vol.

10 μ L

Standard volume, should be consistent across all injections.

Procedure:

- Mobile Phase Preparation: Carefully prepare the mobile phase as specified. For 1 L, mix 900 mL of HPLC-grade n-Hexane with 100 mL of 2-Propanol. Add 2.0 mL of TFA and 1.0 mL of DEA. Mix thoroughly and degas.[7]
- Standard Solution Preparation:
 - Stock Solution: Accurately weigh about 20 mg of the **ent-Ramipril** reference standard and dissolve in the mobile phase in a 20 mL volumetric flask.
 - Working Standard: Prepare a dilution suitable for the limit of quantification (LOQ), for example, 0.3 μ g/mL, which corresponds to 0.15% of a 200 μ g/mL sample concentration.
- Sample Solution Preparation: Accurately weigh about 20 mg of the Ramipril sample, dissolve, and dilute to 100 mL with the mobile phase to achieve a concentration of 200 μ g/mL.
- System Suitability:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a solution containing both Ramipril and **ent-Ramipril** (spiked sample) to confirm resolution. The resolution factor between the two enantiomer peaks should be ≥ 1.5 .
- Analysis:
 - Inject the blank (mobile phase), followed by the working standard solution (six replicate injections for precision).
 - Inject the sample solution.
 - Calculate the percentage of **ent-Ramipril** in the sample using the peak area response from the standard.

Method Validation

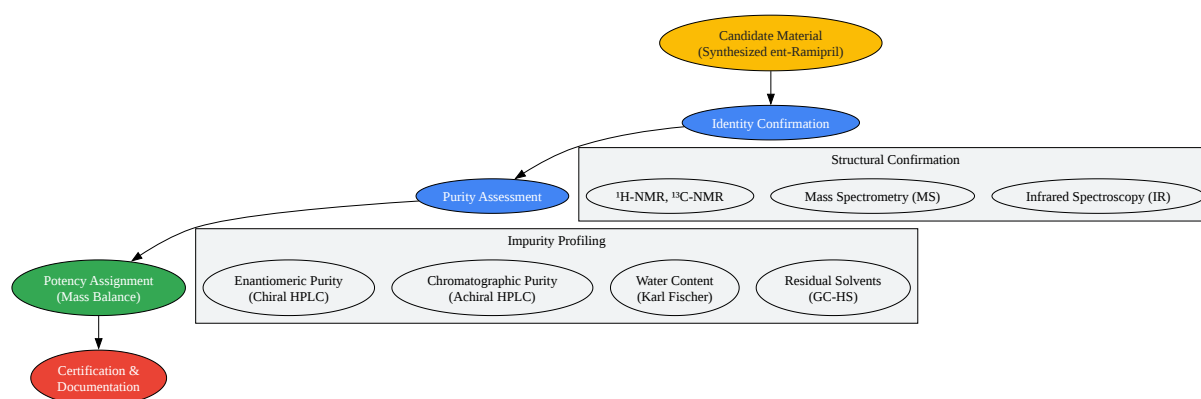
The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the method can distinguish ent-Ramipril from Ramipril and other potential impurities.	Baseline resolution ($R \geq 1.5$) between Ramipril and ent-Ramipril peaks. No interference from blank or placebo at the retention time of ent-Ramipril.
Linearity	To demonstrate a proportional relationship between concentration and detector response.	Correlation coefficient (r^2) ≥ 0.99 for a series of dilutions of the reference standard (e.g., from LOQ to 0.3%).
Accuracy	To measure the closeness of the test results to the true value.	Recovery of 80-120% for spiked samples at three concentration levels (e.g., LOQ, 0.15%, 0.25%).
Precision	To assess the degree of scatter between a series of measurements.	Repeatability (intra-day) and Intermediate Precision (inter-day) $RSD \leq 10\%$ for the quantification of ent-Ramipril.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Typically a signal-to-noise ratio of 10:1, with acceptable precision (e.g., $RSD \leq 15\%$).

Qualification of ent-Ramipril as a Reference Standard

The trustworthiness of any impurity analysis hinges on the quality of the reference standard. A batch of **ent-Ramipril** intended for use as a reference standard must undergo rigorous characterization to confirm its identity, purity, and potency.[10] This process ensures that the standard itself does not introduce significant error into the analysis.



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The principle of this workflow is self-validation. Identity is confirmed by orthogonal techniques (NMR, MS, IR), and purity is assessed by summing all potential impurities (enantiomeric, other

organic, water, residual solvents).[10][11] The final assigned purity or potency is typically calculated using a mass balance approach:

$$\text{Purity (\%)} = [100\% - (\% \text{ Water} + \% \text{ Residual Solvents} + \% \text{ Non-volatile Residue} + \% \text{ Other Impurities})] \times \text{Chromatographic Purity (\%)}$$

For quantitative use, the enantiomeric purity of the **ent-Ramipril** standard should be exceptionally high (e.g., >99.0%) to ensure accurate quantification of the impurity in the Ramipril sample.[10]

Storage, Handling, and Stability

Reference standards are valuable and their integrity must be preserved. Ramipril is known to be susceptible to degradation via hydrolysis (forming ramiprilat) and cyclization (forming a diketopiperazine derivative), processes that are accelerated by heat and humidity.[12][13][14]

Table 4: Recommended Storage and Handling for **ent-Ramipril** Reference Standard

Condition	Recommendation	Rationale
Temperature	Store at 2-8°C (refrigerated).	Low temperatures slow the rate of potential degradation reactions.[15]
Humidity	Store in a desiccator or with a desiccant in a tightly sealed container.	Ramipril is vulnerable to moisture, which can promote hydrolysis.[12]
Light	Protect from light.	While Ramipril is relatively stable under photolytic stress, protection from light is a general best practice for organic molecules.[16]
Handling	Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use calibrated balances and appropriate lab technique for weighing.	Prevents contamination and ensures accurate preparation of standard solutions.
Solution Stability	Prepare solutions fresh daily. If storage is necessary, validate the stability of the solution under refrigerated conditions.	Ramipril in solution can degrade. Stability studies on prepared solutions are recommended.[17]

Conclusion

The control of enantiomeric impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. **ent-Ramipril**, as the mirror image of the active drug substance, serves as a critical pharmaceutical reference standard for ensuring the stereochemical purity, safety, and efficacy of Ramipril formulations. Its proper use requires a deep understanding of its physicochemical properties, a robust and validated analytical methodology—primarily chiral HPLC—and stringent protocols for its qualification, storage, and handling. By adhering to the principles and protocols outlined in this guide, scientists can

establish a self-validating system of analysis that meets the rigorous demands of global regulatory agencies and ultimately protects patient health.

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